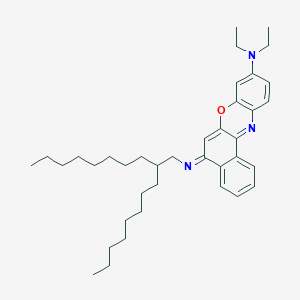
Chromoionophore III
描述
Chromoionophore III, also known as 9-(Diethylamino)-5-[(2-octyldecyl)imino]benzo[a]phenoxazine, is a chemical compound with the empirical formula C38H55N3O and a molecular weight of 569.86 g/mol . It is a member of the chromoionophore family, which are compounds known for their ability to change color in response to ion binding. This property makes this compound particularly useful in various sensing applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chromoionophore III typically involves the reaction of 9-diethylaminobenzo[a]phenoxazine with an appropriate alkylating agent to introduce the 2-octyldecyl group. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is likely that the process involves similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger production volumes. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
Chromoionophore III primarily undergoes reactions that involve its ionophore properties. These include:
Complexation Reactions: This compound can form complexes with various ions, leading to changes in its optical properties.
Substitution Reactions: The compound can undergo substitution reactions where the diethylamino group or the octyldecyl group is replaced by other functional groups.
Common Reagents and Conditions
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, alkylation reactions will yield derivatives with different alkyl groups, while complexation reactions will result in ion-bound complexes .
科学研究应用
Chromoionophore III has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
作用机制
Chromoionophore III exerts its effects through its ability to bind selectively to specific ions. The binding of an ion to this compound induces a conformational change in the molecule, leading to a shift in its optical properties, such as color or fluorescence . This change can be detected and measured, allowing for the quantification of ion concentrations in various environments.
相似化合物的比较
Chromoionophore III is unique among chromoionophores due to its specific structure and ion-binding properties. Similar compounds include:
Chromoionophore I: Known for its lower pKa value and ability to detect ions at physiological concentrations.
Chromoionophore II: Another member of the chromoionophore family with different ion selectivity and optical properties.
Compared to these compounds, this compound offers distinct advantages in terms of its binding affinity and optical response, making it particularly suitable for applications requiring high sensitivity and specificity .
属性
IUPAC Name |
N,N-diethyl-5-(2-octyldecylimino)benzo[a]phenoxazin-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H55N3O/c1-5-9-11-13-15-17-21-30(22-18-16-14-12-10-6-2)29-39-35-28-37-38(33-24-20-19-23-32(33)35)40-34-26-25-31(27-36(34)42-37)41(7-3)8-4/h19-20,23-28,30H,5-18,21-22,29H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVAQSQRYBGWQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)CN=C1C=C2C(=NC3=C(O2)C=C(C=C3)N(CC)CC)C4=CC=CC=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H55N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402894 | |
| Record name | Chromoionophore III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149683-18-1 | |
| Record name | Chromoionophore III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


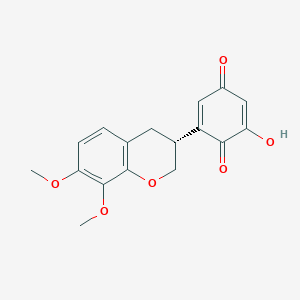

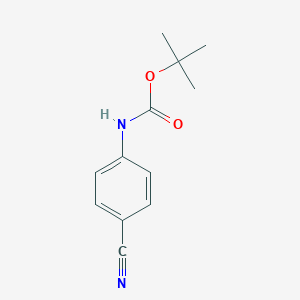
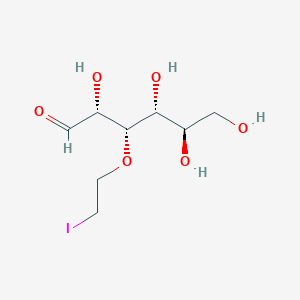
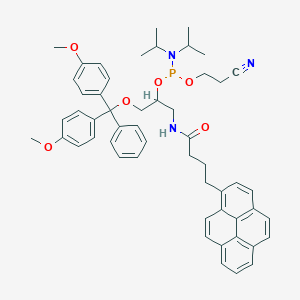
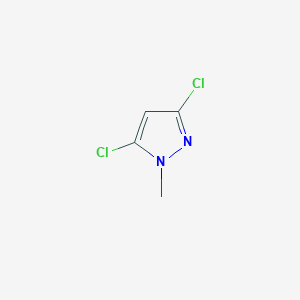
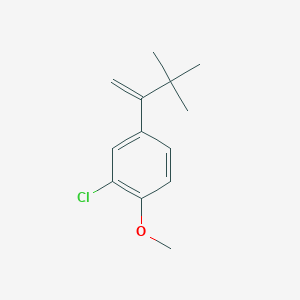

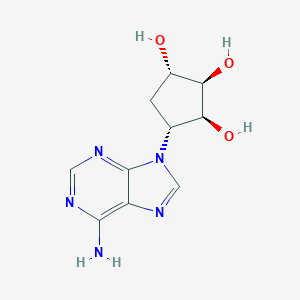
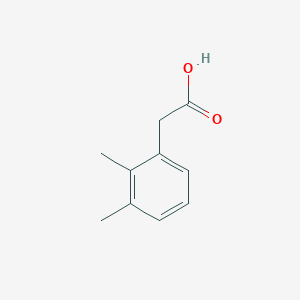

![1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane](/img/structure/B136615.png)

![(1R,3Z,5S,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B136618.png)
